molecular formula C14H14N2O4S B13878319 Phenyl 6-(methylsulfonylmethyl)pyridin-3-ylcarbamate

Phenyl 6-(methylsulfonylmethyl)pyridin-3-ylcarbamate

Katalognummer: B13878319
Molekulargewicht: 306.34 g/mol
InChI-Schlüssel: GTBLWFBFBJEVBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenyl 6-(methylsulfonylmethyl)pyridin-3-ylcarbamate is a chemical compound with the molecular formula C14H14N2O4S It is characterized by the presence of a phenyl group, a pyridine ring, and a carbamate functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 6-(methylsulfonylmethyl)pyridin-3-ylcarbamate typically involves the reaction of 6-(methylsulfonylmethyl)pyridin-3-amine with phenyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is typically conducted at room temperature, and the product is purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions: Phenyl 6-(methylsulfonylmethyl)pyridin-3-ylcarbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Phenyl 6-(methylsulfonylmethyl)pyridin-3-ylcarbamate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Phenyl 6-(methylsulfonylmethyl)pyridin-3-ylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Phenyl 6-(methylsulfonylmethyl)pyridin-3-ylcarbamate is unique due to the presence of the methylsulfonylmethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C14H14N2O4S

Molekulargewicht

306.34 g/mol

IUPAC-Name

phenyl N-[6-(methylsulfonylmethyl)pyridin-3-yl]carbamate

InChI

InChI=1S/C14H14N2O4S/c1-21(18,19)10-12-8-7-11(9-15-12)16-14(17)20-13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,16,17)

InChI-Schlüssel

GTBLWFBFBJEVBX-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)CC1=NC=C(C=C1)NC(=O)OC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.